![molecular formula C18H9Cl3N2S B2902642 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile CAS No. 338955-21-8](/img/structure/B2902642.png)
5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile (5-Cl-2-DCPSN) is a promising new compound that has been the subject of much scientific research in the past decade. 5-Cl-2-DCPSN has been studied for its potential applications in various fields such as drug synthesis, drug delivery, and biocatalysis. It has also been explored for its potential use in the synthesis of new drugs, drug delivery systems, and biocatalysis.
科学的研究の応用
5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile has been studied for its potential applications in various fields such as drug synthesis, drug delivery, and biocatalysis. It has been explored for its potential use in the synthesis of new drugs, drug delivery systems, and biocatalysis. In addition, it has been used as a catalyst in the synthesis of various biologically active compounds, including antibiotics, antifungal agents, and anti-inflammatory agents. It has also been used in the development of various nanomaterials for drug delivery, such as liposomes, micelles, and nanoparticles.
作用機序
The exact mechanism of action of 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile is not fully understood, but it is believed to involve the inhibition of the enzyme cytochrome P450. This enzyme is involved in the metabolism of drugs and other compounds, and inhibition of this enzyme can lead to an increase in the bioavailability of drugs and other compounds. In addition, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have a beneficial effect on memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, it has been shown to have an inhibitory effect on the enzyme cytochrome P450, which can lead to an increase in the bioavailability of drugs and other compounds. Furthermore, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain, which can have a beneficial effect on memory and learning.
実験室実験の利点と制限
The main advantage of using 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile in laboratory experiments is its low cost and easy availability. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to use in certain experiments. In addition, it is not very soluble in organic solvents, which can limit its use in certain reactions.
将来の方向性
The potential future directions for 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile are numerous. It could be used as a catalyst in the synthesis of new drugs, drug delivery systems, and biocatalysis. It could also be used in the development of various nanomaterials for drug delivery, such as liposomes, micelles, and nanoparticles. In addition, it could be used in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, it could be used to develop new methods for the detection and diagnosis of various diseases.
合成法
5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile can be synthesized in a two-step process, the first step being the synthesis of the intermediate compound 4-chloro-2,6-dichlorophenyl sulfanyl nicotinonitrile (4-Cl-2,6-DCPSN). This is accomplished by reacting 4-chloro-2,6-dichlorophenol and thiophosgene in a 1:1 molar ratio in an anhydrous organic solvent at room temperature. The second step involves the reaction of 4-Cl-2,6-DCPSN with sodium hydroxide to form this compound.
特性
IUPAC Name |
5-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2S/c19-14-6-4-11(5-7-14)13-8-12(9-22)18(23-10-13)24-17-15(20)2-1-3-16(17)21/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGWWFNGQQAFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

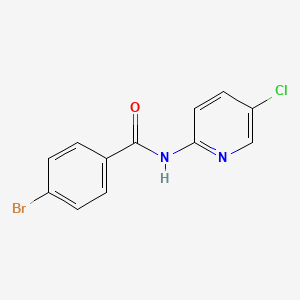
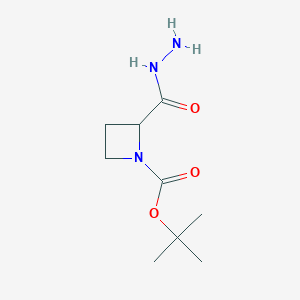

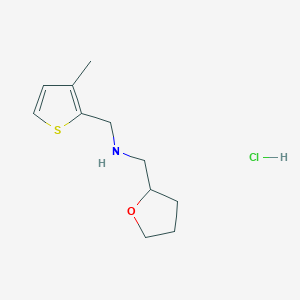
![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2902565.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2902572.png)
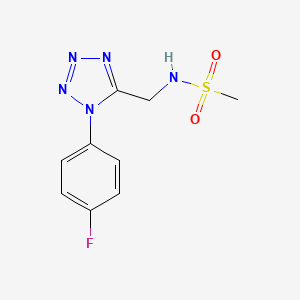


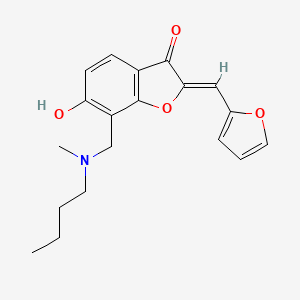
![(Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2902578.png)
![8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2902581.png)
![ethyl 3-carbamoyl-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2902582.png)